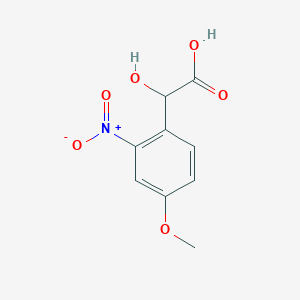
4-Methoxy-2-nitromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It features a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylacetic acid, followed by hydroxylation. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for the nitration step, and a suitable hydroxylating agent for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-hydroxy-2-(4-methoxy-2-aminophenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-4-nitrobenzoic acid: Similar in structure but lacks the methoxy group.
4-methoxy-2-nitrophenylacetic acid: Similar but lacks the hydroxy group.
2-hydroxy-2-(4-nitrophenyl)acetic acid: Similar but lacks the methoxy group.
Uniqueness
2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid is unique due to the presence of both the methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C9H9NO6 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO6/c1-16-5-2-3-6(8(11)9(12)13)7(4-5)10(14)15/h2-4,8,11H,1H3,(H,12,13) |
Clé InChI |
OQXRXXUOJOZBSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


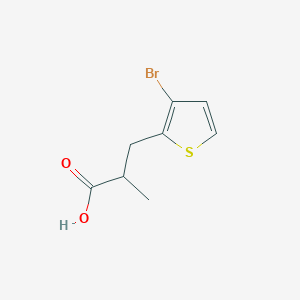
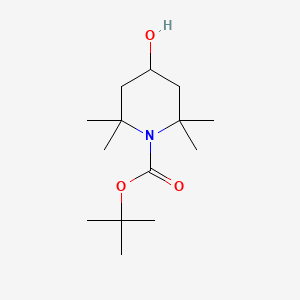
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
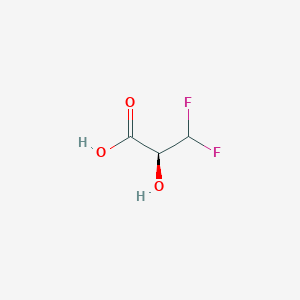
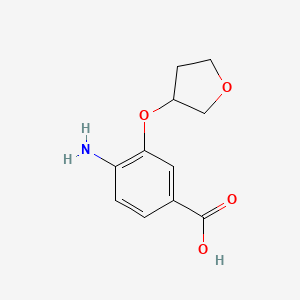

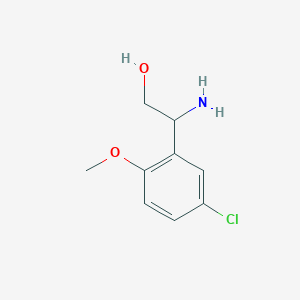
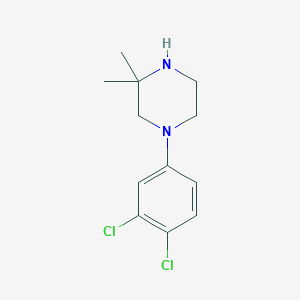
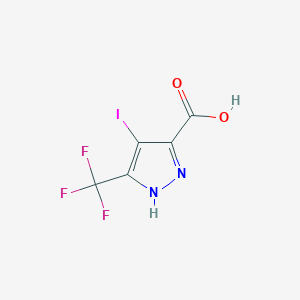

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
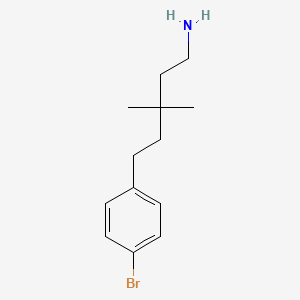
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
